5-Hydroxy-1,3-diazinane-2-thione
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3-diazinane-2-thione involves reacting alkyl/aryl/aralkylamines or amino acids with carbon disulfide employing basic aqueous medium . Another synthesis method involves the reaction of α-keto acids with carbodiimides which provides O-acyl urea intermediates .
Chemical Reactions Analysis
Thiazolidinones, such as 5-Hydroxy-1,3-diazinane-2-thione, have been known for their various biological activities . The reaction of alkyl/aryl/aralkylamines or amino acids with carbon disulfide and potassium hydroxide followed by addition of formaldehyde and various primary amines in phosphate buffer medium has been reported .
Physical And Chemical Properties Analysis
5-Hydroxy-1,3-diazinane-2-thione is a biologically important compound with a molecular weight of 132.18 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
5-Hydroxy-1,3-diazinane-2-thione, as a part of its derivatives and similar compounds, has been studied for its molecular structure and hydrogen bonding characteristics. For instance, in the compound 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione, the 1,3-diazinane-2-thione ring system is noted for its non-coplanarity with adjacent benzene rings, and the crystal structure exhibits intermolecular hydrogen bonding (Devarajegowda et al., 2011).
Coordination with Metals
1,3-diazinane-2-thione and its derivatives are involved in forming complexes with various metals. For example, complexes with gold(I) (Akhtar et al., 1996), cadmium(II) (Alharthi et al., 2018), and silver(I) (Nawaz et al., 2011) have been synthesized and characterized, showcasing its versatility in coordination chemistry.
Antimicrobial Studies
Some studies have explored the antimicrobial properties of metal complexes involving 1,3-diazinane-2-thione. For instance, cadmium chloride complexes with 1,3-diazinane-2-thione have shown substantial antibacterial activities (Wazeer et al., 2007).
Crystal Structure Analysis
The crystal structures of various complexes containing 1,3-diazinane-2-thione have been extensively studied, providing insights into their molecular geometry and bonding. Such studies are crucial in understanding the interaction mechanisms of these compounds (Mahmood et al., 2012).
Applications in Organophosphorus Chemistry
The compound has been utilized in the synthesis of organophosphorus cyclic compounds, showcasing its potential in the field of organic chemistry (Mikołajczyk et al., 1982).
Cytotoxic Activity
In the realm of medicinal chemistry, 1,3-diazinane-2-thione derivatives have been used in synthesizing complexes to evaluate cytotoxic activities against various human cancer lines, indicating its potential use in cancer research (Mustafa et al., 2014).
Future Directions
properties
IUPAC Name |
5-hydroxy-1,3-diazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUALRXLRRQXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=S)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393785 | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3-diazinane-2-thione | |
CAS RN |
55107-70-5 | |
Record name | NSC521574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC511368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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